Lorazepam-D4

Description

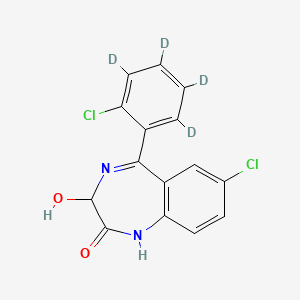

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWRORZWFLOCLC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016159 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84344-15-0 | |

| Record name | Lorazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to Lorazepam-D4 (CAS 84344-15-0): An Essential Internal Standard for High-Precision Bioanalysis

This technical guide provides an in-depth exploration of Lorazepam-D4, a deuterated analog of the widely prescribed benzodiazepine, lorazepam. Designed for researchers, analytical chemists, and drug development professionals, this document details the chemical properties, synthesis, and critical applications of this compound, with a focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Imperative for Precision in Lorazepam Quantification

Lorazepam is a short-acting benzodiazepine used for the management of anxiety disorders.[1] Its therapeutic efficacy is concentration-dependent, necessitating accurate and precise quantification in biological matrices for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.[1][2] However, the inherent complexity of biological samples (e.g., plasma, urine, serum) can introduce significant variability during sample preparation and analysis, a phenomenon known as the "matrix effect."[3]

To counteract these analytical challenges, the principle of isotope dilution mass spectrometry (ID-MS) is employed, utilizing a stable isotope-labeled internal standard. This compound, with four deuterium atoms incorporated into a non-exchangeable position on the 2'-chlorophenyl ring, serves as the gold standard for this purpose.[2][3] Its chemical behavior is virtually identical to the unlabeled analyte, but it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[2] This allows for the correction of analyte loss during sample processing and compensates for fluctuations in instrument response, thereby ensuring the highest level of accuracy and precision in quantitative assays.[3]

Physicochemical Properties and Characterization

This compound is a white to off-white solid. Its key chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84344-15-0 | [4][5][6] |

| Molecular Formula | C₁₅H₆D₄Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | ~325.18 g/mol | [2][5][6] |

| Formal Name | 7-chloro-5-(2-chlorophenyl-d4)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [5] |

| Solubility | Soluble in DMSO (≥10 mg/ml) and sparingly soluble in Ethanol (1-10 mg/ml) | [5] |

| Storage | Recommended to be stored at -20°C for long-term stability. | [7] |

The characterization of this compound is crucial to confirm its identity and isotopic purity. This is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] Mass spectrometry confirms the expected molecular weight, while NMR spectroscopy provides information about the position and extent of deuterium incorporation.

Synthesis of this compound

The synthesis of deuterated benzodiazepines like this compound can be achieved through various methods, primarily involving direct deuterium exchange on the parent molecule or a precursor.[2] A common strategy involves the selective exchange of protons on a key intermediate, such as 2-amino-5,2'-dichlorobenzophenone, using deuterated acids.[1] The deuterated intermediate is then carried through the subsequent steps of the lorazepam synthesis.

A generalized synthetic approach is outlined below:

Sources

- 1. Synthesis of deuterium labelled lorazepam (Journal Article) | ETDEWEB [osti.gov]

- 2. waters.com [waters.com]

- 3. This compound Stable Isotope|CAS 84344-15-0 [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 劳拉西泮-D4标准液 CRM 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Whitepaper: Lorazepam-D4 Characterization and Application in LC-MS/MS

[1][2][3][4]

Executive Summary

In the precise quantification of benzodiazepines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), This compound serves as the gold-standard internal standard (IS).[1][2][3][4][5] Its utility is defined not merely by its chemical similarity to the analyte but by specific physicochemical properties—molecular weight shift, isotopic purity, and chromatographic behavior—that compensate for matrix effects and ionization variability.

This guide provides a rigorous technical analysis of this compound, moving beyond basic datasheets to explore the impact of isotopic distribution on quantitative linearity, the "Deuterium Isotope Effect" on retention time, and the critical calculations required for high-sensitivity assay validation.

Physicochemical Characterization

Molecular Identity & Structure

This compound is a stable isotope-labeled analog of Lorazepam where four hydrogen atoms on the o-chlorophenyl ring are replaced by deuterium (

| Property | Native Lorazepam | This compound |

| CAS Number | 846-49-1 | 84344-15-0 |

| Formula | ||

| Labeling Position | N/A | 2,3,4,5-tetradeutero-chlorophenyl ring |

| Nominal Mass | 320 Da | 324 Da |

Molecular Weight Analysis

For mass spectrometry, the monoisotopic mass is the critical parameter, not the average molecular weight. Lorazepam contains two chlorine atoms (

-

Average MW: Calculated using standard atomic weights (C=12.011, etc.). Used for gravimetric preparation.[2][3][4]

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotopes (

).[1][3][4] Used for MS precursor ion selection (

Comparative Mass Table

| Parameter | Native Lorazepam | This compound | Shift ( |

| Average MW ( g/mol ) | 321.16 | 325.18 | +4.02 |

| Monoisotopic Mass (Da) | 320.012 | 324.037 | +4.025 |

| Precursor Ion | 321.020 | 325.045 | +4.025 |

Technical Insight: The +4 Da mass shift is strategically selected. A +1 or +2 shift would result in significant spectral overlap with the natural isotopes of native Lorazepam (specifically the

contributions), leading to "cross-talk" and non-linear calibration curves.

Isotopic Purity & Quality Assurance

Defining Isotopic Purity

Isotopic purity is not absolute; it is a probability distribution.[2][3][4] A "99% Pure" this compound standard does not mean every molecule is

The resulting mixture contains isotopologues:

The "Cross-Talk" Phenomenon

In high-sensitivity assays, the presence of

-

Scenario: You spike the IS at a high concentration (e.g., 100 ng/mL).

-

Risk: If the IS contains 0.5%

, you are inadvertently adding 0.5 ng/mL of native Lorazepam to every sample. -

Consequence: This creates a false floor for the Lower Limit of Quantitation (LLOQ).[3][4] You cannot quantify native Lorazepam below the background noise introduced by your IS.

Protocol for Purity Validation:

Analytical Application: LC-MS/MS Workflow

The Deuterium Isotope Effect

Deuterium is slightly less lipophilic than hydrogen due to a lower zero-point vibrational energy, which shortens the C-D bond length and reduces the molar volume.

-

Chromatographic Implication: this compound typically elutes slightly earlier than native Lorazepam on Reversed-Phase (C18) columns.[1][2][3][4]

-

RT Shift: Expect a shift of

to -

Impact: While they may not co-elute perfectly at the apex, they must overlap sufficiently to compensate for matrix suppression occurring at that specific time window.

Chlorine Isotope Interference (Reverse Contribution)

Because Lorazepam has two chlorine atoms, the native molecule has a significant

-

Native M+4 Mass:

Da.[2][3][4] -

This compound Mass:

Da.[1][2][3][4] -

Risk: High concentrations of Native Lorazepam will contribute signal to the IS channel (325

279).[3][4] -

Mitigation: This "Reverse Cross-talk" causes the Internal Standard peak area to appear larger in high-concentration samples, potentially curving the calibration line downwards. See Troubleshooting Diagram below.

Visualization: Workflow & Logic

LC-MS/MS Method Development Logic

The following diagram illustrates the decision matrix for optimizing this compound usage, specifically addressing the isotopic interference challenges described above.

Figure 1: Decision logic for validating this compound, focusing on isotopic purity and M+4 interference.

Experimental Protocol: Standard Preparation

Objective: Preparation of a calibration curve (1–1000 ng/mL) with fixed IS concentration.

Stock Solution Preparation

-

Primary Stock: Dissolve 1 mg this compound (certified reference material) in 1 mL Methanol (LC-MS grade). Concentration: 1 mg/mL.[2][6]

-

Working IS Solution: Dilute Primary Stock in 50:50 Methanol:Water to achieve a final concentration of 100 ng/mL .

-

Note: This concentration should yield a signal intensity

cps, well above baseline noise but below detector saturation.[2]

-

Extraction Methodology (Protein Precipitation)

This protocol minimizes deuterium exchange and maximizes recovery.[1][2][3][4]

-

Aliquot: Transfer 100

L of plasma/serum calibrator into a 1.5 mL microcentrifuge tube. -

Spike IS: Add 20

L of Working IS Solution (100 ng/mL). Vortex for 10 seconds.[2][4]-

Critical Step: Allow 5 minutes for equilibration. This ensures the D4 analog binds to plasma proteins similarly to the native drug.

-

-

Precipitate: Add 300

L of ice-cold Acetonitrile (containing 0.1% Formic Acid). -

Centrifuge: 10,000

g for 10 minutes at 4°C. -

Supernatant: Transfer 200

L of supernatant to an autosampler vial. -

Dilution: Dilute 1:1 with 0.1% Formic Acid in Water (to match initial mobile phase conditions and prevent peak broadening).

MS/MS Parameters (Typical)

References

-

National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 3958, Lorazepam. Retrieved from [Link][1][2][3][4]

-

Agilent Technologies. (2007).[1][2][4] Fast LC/MS/MS Analytical Method for the Analysis of 125 Various Drugs. Retrieved from [Link]

-

Waters Corporation. (2018).[1][2][4] A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for Benzodiazepines. Retrieved from [Link]

Technical Guide: Optimizing Lorazepam-D4 Solvation for Analytical Applications

Topic: Optimizing Lorazepam-D4 Solvation: Methanol vs. Acetonitrile Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Researchers

Executive Summary

For the quantification of Lorazepam in biological matrices, the choice of solvent for the internal standard, This compound , is a critical determinant of assay accuracy, precision, and long-term standard stability.[1]

While both methanol (MeOH) and acetonitrile (ACN) effectively solubilize benzodiazepines, Acetonitrile is the superior solvent for the preparation and long-term storage of this compound stock solutions. This recommendation is driven by the susceptibility of Lorazepam to hydrolysis and ring-opening degradation, mechanisms that are accelerated in protic solvents like methanol but kinetically inhibited in aprotic solvents like acetonitrile. Conversely, methanol remains a valuable component in mobile phases for manipulating selectivity and peak shape during LC-MS/MS analysis.[2]

This guide provides the physicochemical grounding, stability data, and validated protocols necessary to optimize this compound handling in regulated environments.

Physicochemical Profile & Solvation Thermodynamics[2]

This compound is a deuterated analog of Lorazepam, utilized to correct for matrix effects and recovery losses.[1][2] Its solubility behavior mirrors the unlabeled parent compound, governed by its lipophilicity and weak acid/base character.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Analytical Implication |

| Molecular Formula | Mass shift of +4 Da vs. native Lorazepam ( | |

| Molecular Weight | ~325.2 g/mol | Distinct MRM transitions for MS detection.[2] |

| LogP (Octanol/Water) | 2.4 (Lipophilic) | High affinity for organic solvents; requires high % organic for elution on C18.[2] |

| pKa | 1.3 (weak base), 11.5 (weak acid) | Neutral at physiological pH; ionization efficiency in ESI+ depends on mobile phase pH.[2] |

| Solubility (Water) | 0.08 mg/mL (Practically Insoluble) | Aqueous stock solutions are not viable .[2] |

| Solubility (MeOH/ACN) | > 10 mg/mL (Operational) | Both solvents easily support standard stock concentrations (typically 1.0 mg/mL).[2] |

Critical Analysis: Methanol vs. Acetonitrile[3][4][5][6]

The Stability Factor: Protic vs. Aprotic Solvents

The primary differentiator between MeOH and ACN is their classification as protic and aprotic solvents, respectively.[3][4] This fundamental chemical difference dictates the stability of the benzodiazepine ring system.[2]

-

Methanol (Protic): Methanol can act as a hydrogen bond donor.[2][3] In the presence of trace moisture (hygroscopic uptake), methanol facilitates the hydrolysis of the 4,5-azomethine bond or the amide bond in the diazepine ring. Furthermore, under stressed conditions (light/heat), methanol can participate in solvolysis reactions.[2]

-

Acetonitrile (Aprotic): Acetonitrile cannot donate hydrogen bonds.[2][3] It stabilizes the Lorazepam molecule by creating a solvation shell that does not chemically participate in hydrolytic ring-opening.[2] Consequently, commercial Certified Reference Materials (CRMs) for this compound are almost exclusively supplied in acetonitrile.[2]

Degradation Mechanism

The primary degradation pathway for Lorazepam in solution is the hydrolysis of the diazepine ring to form 2-amino-5,2'-dichlorobenzophenone (ADB). This reaction is acid-catalyzed and accelerated by protic environments.[2]

Figure 1: Simplified degradation pathway of Lorazepam. Protic solvents like methanol reduce the activation energy for the ring-opening hydrolysis.

Comparative Data Summary

| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Verdict |

| Stock Stability | High. Stable for >12 months at -20°C. | Moderate. Risk of degradation over months, especially if water enters.[5] | Use ACN |

| Solvation Power | Excellent for benzodiazepines.[2] | Excellent for benzodiazepines.[2] | Tie |

| MS Sensitivity | High. Lower viscosity = better desolvation efficiency in ESI.[2] | Moderate. Higher viscosity may reduce signal slightly.[2] | Use ACN |

| Elution Strength | Stronger (elutes peaks earlier).[2] | Weaker (elutes peaks later).[2] | Method Dependent |

| Cost | Higher.[2] | Lower. | MeOH wins |

Experimental Protocol: Stock Standard Preparation

Objective: Preparation of a stable 1.0 mg/mL this compound Master Stock Solution.

Materials

-

Analyte: this compound (Solid or commercial ampoule).[2]

-

Solvent: LC-MS Grade Acetonitrile (Purity >99.9%).[2]

-

Glassware: Class A Volumetric Flask (Amber glass to prevent photodegradation).

-

Storage: Amber borosilicate vials with PTFE-lined caps.

Workflow

-

Equilibration: Allow the this compound solid or ampoule to reach room temperature (20-25°C) to prevent condensation.

-

Weighing/Transfer:

-

If Solid: Weigh 10.0 mg ± 0.1 mg of this compound into a 10 mL amber volumetric flask.

-

If Liquid: Quantitatively transfer the contents of the ampoule into the flask, rinsing the ampoule 3x with Acetonitrile.

-

-

Dissolution: Fill the flask to ~80% volume with Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

-

Note: Do not use heat.[2] Sonicate at ambient temperature.

-

-

Volume Adjustment: Dilute to volume with Acetonitrile. Invert 10x to mix.

-

Aliquoting: Immediately transfer into 1.5 mL amber HPLC vials (fill to 1.0 mL). Purge headspace with nitrogen gas (optional but recommended for long-term stability).[2]

-

Storage: Store at -20°C .

-

Shelf Life: 12 months (ACN) vs. <3 months (MeOH).[2]

-

LC-MS/MS Method Optimization

While ACN is the standard for storage, the mobile phase choice depends on chromatography.[2]

Mobile Phase Selection Logic

-

Use Acetonitrile as the organic mobile phase (Mobile Phase B) for maximum sensitivity and lower backpressure.[2]

-

Use Methanol only if specific selectivity issues arise (e.g., separating Lorazepam from isobaric interferences or structural isomers). Methanol's protic nature can offer different interaction mechanisms (H-bonding) with the stationary phase.[2]

Decision Matrix

Figure 2: Decision matrix for solvent selection based on analytical stage.

References

-

Cerilliant (Sigma-Aldrich). this compound Certified Reference Material Datasheet. (Product No. L-902).[1][2][6] Acetonitrile is the certified solvent for stability.[2] Link

-

BenchChem. Application Notes and Protocols for the Stability of Lorazepam in Laboratory Solvents. Highlights hydrolysis risks in protic environments.[2] Link[2]

-

Karinen, R., et al. (2014).[2] "Comparison of the Stability of Stock Solutions of Drugs of Abuse...". Journal of Analytical Toxicology. Discusses stability of benzodiazepines in organic solvents at various temperatures. Link

-

PubChem. Lorazepam Compound Summary. National Library of Medicine.[2] Provides pKa, LogP, and degradation pathway data.[2] Link

-

Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Technical Report explaining elution strength and pressure differences. Link

Sources

- 1. This compound Stable Isotope|CAS 84344-15-0 [benchchem.com]

- 2. digital.library.unt.edu [digital.library.unt.edu]

- 3. pharmagrowthhub.com [pharmagrowthhub.com]

- 4. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Guardian of Precision: A Technical Guide to the Stability of Deuterated Benzodiazepine Standards

For the analytical chemist, researcher, and drug development professional, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in pharmacokinetic and toxicological studies, deuterated internal standards have become the gold standard for mass spectrometry-based quantification.[1][2][3] Their ability to mimic the analyte of interest, co-elute chromatographically, and correct for matrix effects and sample preparation variability is unparalleled.[4][5] However, the integrity of these critical reagents is not absolute. This guide provides an in-depth exploration of the factors governing the stability of deuterated benzodiazepine standards, offering field-proven insights and actionable protocols to ensure the fidelity of your analytical results.

The Foundation of Stability: Understanding the Deuterated Advantage and its Caveats

Deuterium, a stable isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][6] This seemingly subtle difference has profound implications for the stability of a molecule. The increased bond energy can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6][] This enhanced metabolic stability can be a desirable trait in drug development and can also contribute to the chemical stability of the standard itself.[1][6]

However, the presence of deuterium also introduces a unique vulnerability: hydrogen-deuterium (H-D) exchange.[8][9] In the presence of a protic solvent (a solvent with a hydrogen atom bound to an oxygen or nitrogen, like water or methanol), deuterium atoms on the standard can exchange with hydrogen atoms from the solvent, compromising the isotopic purity of the standard and leading to inaccurate quantification.[8]

Therefore, a comprehensive understanding of the factors that can lead to both chemical degradation and isotopic exchange is crucial for maintaining the integrity of deuterated benzodiazepine standards.

Key Factors Influencing the Stability of Deuterated Benzodiazepine Standards

The stability of a deuterated benzodiazepine standard is a multifactorial issue, influenced by a combination of intrinsic molecular properties and extrinsic environmental conditions.

Temperature: The Universal Accelerator of Degradation

As with most chemical compounds, temperature is a critical factor in the stability of deuterated benzodiazepine standards. Elevated temperatures accelerate the rate of chemical reactions, leading to degradation.[10] Conversely, storing standards at low temperatures is a fundamental practice for preserving their integrity.

Long-term storage at –20°C or –80°C is recommended for stock solutions of deuterated benzodiazepine standards.[10] For working solutions that are used more frequently, storage at 2°C to 8°C may be acceptable for shorter periods, but this should be verified through stability studies. It is crucial to minimize the number of freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.[3] Aliquoting stock solutions into smaller, single-use vials is a highly recommended practice.

Table 1: Recommended Storage Temperatures for Deuterated Benzodiazepine Standards

| Storage Condition | Temperature | Recommended For | Expected Stability |

| Long-Term | -20°C or below | Stock Solutions | Months to Years (compound-specific) |

| Short-Term | 2°C to 8°C | Working Solutions | Days to Weeks (must be verified) |

| Bench-Top | Room Temperature | Immediate Use | Hours (avoid prolonged exposure) |

Light: The Catalyst for Photodegradation

Many benzodiazepines are known to be sensitive to light, particularly UV radiation.[11][12] Exposure to light can induce photochemical reactions, leading to the formation of degradation products.[12][13] This photolability is a significant concern for the stability of both the parent compound and its deuterated analogue.

To mitigate photodegradation, it is imperative to store deuterated benzodiazepine standards in amber vials or other light-protecting containers.[14] When handling these standards, it is advisable to work in a dimly lit environment or use protective coverings for the solutions.

pH: A Double-Edged Sword

The pH of the solution can significantly impact the stability of benzodiazepines. Both acidic and basic conditions can catalyze hydrolysis of the diazepine ring, leading to the formation of benzophenones and other degradation products.[15][16][17] For example, the hydrolysis of bromazepam in acidic solution has been shown to proceed via cleavage of the 4,5-azomethine bond followed by breakage of the 1,2-amide bond.[15]

Furthermore, pH plays a critical role in H-D exchange. Acidic or basic conditions can facilitate the exchange of deuterium atoms, particularly those on or adjacent to heteroatoms.[8][9]

Therefore, it is generally recommended to prepare and store deuterated benzodiazepine standards in neutral, aprotic solvents whenever possible. If the analytical method requires an acidic or basic mobile phase, the stability of the standard in that environment should be thoroughly evaluated.

Solvent: The Immediate Chemical Environment

The choice of solvent is arguably one of the most critical factors in maintaining the stability of deuterated benzodiazepine standards. The primary concern is the potential for H-D exchange in protic solvents.

-

Protic Solvents (e.g., water, methanol, ethanol) contain hydrogen atoms bonded to oxygen or nitrogen and can readily donate protons. This makes them prime candidates for facilitating H-D exchange, especially for deuterium atoms located on or near nitrogen or oxygen atoms within the benzodiazepine structure.[8][9]

-

Aprotic Solvents (e.g., acetonitrile, dimethyl sulfoxide) lack these readily exchangeable protons and are therefore the preferred choice for dissolving and storing deuterated standards.[4]

While methanol is a common solvent for preparing stock solutions due to its good solvating properties, it is important to be aware of the potential for H-D exchange over time, especially if the solution is not stored at very low temperatures. Acetonitrile is often a better choice for working solutions and for reconstitution of lyophilized standards.[2]

Table 2: Solvent Selection Guide for Deuterated Benzodiazepine Standards

| Solvent Type | Examples | Suitability for Deuterated Standards | Rationale |

| Aprotic | Acetonitrile, DMSO, Ethyl Acetate | Highly Recommended | Minimizes the risk of H-D exchange. |

| Protic | Methanol, Ethanol, Water | Use with Caution | Can facilitate H-D exchange. If used, store at ≤ -20°C and minimize storage time. |

Common Degradation Pathways of Benzodiazepines

Understanding the potential degradation pathways of benzodiazepines is essential for developing stability-indicating analytical methods. The primary routes of degradation include hydrolysis, oxidation, and photodegradation.

Hydrolysis

As mentioned previously, the seven-membered diazepine ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. This typically results in the formation of a benzophenone derivative.[15][16][17] The specific structure of the resulting benzophenone depends on the substituents on the original benzodiazepine.

Oxidation

The benzodiazepine structure can be susceptible to oxidation, particularly at the diazepine ring. The N-oxide is a common metabolic and potential degradation product.[18][19]

Photodegradation

Exposure to light can lead to complex rearrangements and cleavage of the benzodiazepine ring system. For example, diazepam has been shown to undergo phototransformation to form various products including benzophenones, acridinones, and quinazolinones.[20][21][22]

Caption: Major degradation pathways for benzodiazepine standards.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to ensure the ongoing integrity of deuterated benzodiazepine standards. The following protocols outline key experiments for assessing stability.

Protocol for Long-Term Stability Testing of a Stock Solution

Objective: To determine the shelf-life of a deuterated benzodiazepine stock solution under recommended storage conditions.

Methodology:

-

Preparation: Prepare a stock solution of the deuterated standard in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Dispense the stock solution into multiple small-volume, amber glass vials.

-

Storage: Store the vials at the recommended long-term storage temperature (e.g., -20°C or -80°C), protected from light.

-

Time Points: Establish a testing schedule (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, retrieve a vial and allow it to equilibrate to room temperature. Prepare a working solution and analyze it using a validated, stability-indicating LC-MS/MS method.

-

Data Evaluation: Compare the peak area ratio (analyte/internal standard, if a second stable internal standard is used for the stability assessment itself) or the absolute peak area to the time-zero (T0) value. The standard is considered stable if the measured concentration is within a predefined acceptance range (e.g., 90-110% of the initial concentration).

Protocol for Short-Term Stability Testing of a Working Solution

Objective: To evaluate the stability of a working solution under typical laboratory conditions.

Methodology:

-

Preparation: Prepare a working solution of the deuterated standard in the solvent that will be used for sample analysis (e.g., mobile phase or a mixture of solvents) at a concentration relevant to the analytical method.

-

Storage: Store the working solution under various conditions that mimic laboratory use, such as on the benchtop at room temperature and in the autosampler at a controlled temperature (e.g., 4°C or 10°C).

-

Time Points: Analyze the solution at regular intervals over a typical analytical run time (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Analysis: Inject the working solution into the LC-MS/MS system and measure the response.

-

Data Evaluation: Compare the peak area at each time point to the initial (T0) peak area. The solution is considered stable if the response remains within a predefined range (e.g., ±15% of the initial response).

Protocol for Freeze-Thaw Stability

Objective: To assess the stability of the deuterated standard after multiple freeze-thaw cycles.

Methodology:

-

Preparation: Prepare aliquots of a stock or working solution of the deuterated standard.

-

Cycling: Subject the aliquots to a series of freeze-thaw cycles. A typical cycle involves freezing the sample at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing at room temperature until completely liquid.

-

Number of Cycles: Perform a minimum of three freeze-thaw cycles.

-

Analysis: After the final thaw, analyze the samples using a validated LC-MS/MS method.

-

Data Evaluation: Compare the results to those of a freshly prepared solution or a control sample that has not undergone freeze-thaw cycles. The standard is considered stable if the results are within the established acceptance criteria.

Caption: Workflow for assessing the stability of deuterated standards.

Conclusion: A Commitment to Data Integrity

References

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Zook, A., & Xander, C. (n.d.). Rapid Hydrolysis of Benzodiazepines in Urine. LVHN Scholarly Works. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

(n.d.). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Samanidou, V. F., & Nazyrova, A. D. (2016). Studies on photodegradation process of psychotropic drugs: a review. PMC. Retrieved from [Link]

-

(n.d.). Stability study of opioids and benzodiazepines in urine samples by liquid chromatography tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Lei, Y., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers. Retrieved from [Link]

-

(2023, January 24). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. PubMed. Retrieved from [Link]

-

(n.d.). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. ResearchGate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

Lei, Y., et al. (2021, October 19). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers. Retrieved from [Link]

-

(2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. Retrieved from [Link]

-

(n.d.). Benzodiazepine metabolism: an analytical perspective. SciSpace. Retrieved from [Link]

-

(n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

West, C., & O'Mahony, J. (2012, April 10). Aqueous Phototransformation of Diazepam and Related Human Metabolites under Simulated Sunlight. ACS Publications. Retrieved from [Link]

-

(n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

(2025, February 3). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. PMC. Retrieved from [Link]

-

(n.d.). MRM transitions and conditions for tested benzodiazepines and the deuterated analogues. ResearchGate. Retrieved from [Link]

-

(n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Retrieved from [Link]

-

(n.d.). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Semantic Scholar. Retrieved from [Link]

-

(2025, May 29). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI. Retrieved from [Link]

-

(2025, November 15). Long-Term Use of Benzodiazepines and Related Drugs in Persons With Major Depressive Disorder. PubMed. Retrieved from [Link]

-

(2024, October 28). The Photodegradation of Diazepam and its Human Metabolites in Water. PEARL. Retrieved from [Link]

-

(n.d.). Stability of Benzodiazepines in Formaldehyde Solutions. J-Global. Retrieved from [Link]

-

(2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. Retrieved from [Link]

-

Nursing CE Central. (n.d.). Pharmacological Review of Benzodiazepines. Retrieved from [Link]

-

(2026, February 1). HDX-MS (Hydrogen Deuterium eXchange - Mass Spectrometry) –fundamentals [Video]. YouTube. Retrieved from [Link]

-

(n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Effects of long-term benzodiazepine use. Retrieved from [Link]

-

(2013, July 1). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

-

(n.d.). The extraction and analysis of benzodiazepines in tissues by enzymic digestion and highperformance liquid chromatography. Retrieved from [Link]

-

BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards. Retrieved from [Link]

-

Kumar, S., & Garg, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

(2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. jscimedcentral.com [jscimedcentral.com]

- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. myadlm.org [myadlm.org]

- 18. ClinPGx [clinpgx.org]

- 19. nursingcecentral.com [nursingcecentral.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

A Comprehensive Technical Guide to the Storage, Stability, and Handling of Lorazepam-D4

Introduction

In the landscape of modern analytical chemistry, particularly within forensic toxicology, clinical diagnostics, and pharmacokinetic studies, the accuracy of quantitative analysis is paramount. Isotopically labeled internal standards are the cornerstone of this accuracy, and Lorazepam-D4, a deuterated analog of the benzodiazepine lorazepam, serves as a critical tool for the precise measurement of its parent compound by mass spectrometry.[1] The structural integrity and concentration of this internal standard are directly correlated with the reliability and validity of the resulting data. Any degradation or improper handling can introduce significant variability and bias, compromising the entire analytical workflow.

This technical guide provides an in-depth exploration of the optimal storage conditions, shelf life, and handling protocols for this compound. Moving beyond simple procedural lists, this document elucidates the scientific principles—the causality—behind these recommendations. It is designed for researchers, laboratory scientists, and drug development professionals who rely on the uncompromised quality of their analytical standards to produce authoritative and defensible results.

Section 1: Core Physicochemical Properties of this compound

This compound is the stable isotope-labeled counterpart of lorazepam, where four hydrogen atoms on the 2'-chlorophenyl ring have been replaced with deuterium.[1] This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while ensuring it co-elutes and experiences similar ionization effects, making it an ideal internal standard.[1]

| Property | Value | Source(s) |

| Chemical Name | 7-chloro-5-(6-chlorophenyl-2,3,4,5-d4)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [2][3] |

| CAS Number | 84344-15-0 | [2][4][5] |

| Molecular Formula | C₁₅H₆Cl₂D₄N₂O₂ | [2][3] |

| Formula Weight | ~325.2 g/mol | [2][3][5] |

| Typical Formulation | Solid (neat powder) or as a certified solution in acetonitrile or methanol. | [2][3][4] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Primary Application | Internal standard for quantification of lorazepam by GC-MS or LC-MS. | [1][2][3] |

Section 2: Optimal Storage Conditions - The Causality Behind the Recommendations

The preservation of this compound hinges on mitigating the primary drivers of chemical degradation: temperature, light, and moisture. The recommended storage conditions are not arbitrary; they are based on the inherent chemical vulnerabilities of the benzodiazepine structure.

Temperature: The Kinetic Imperative

The universally recommended storage temperature for this compound, in both solid and solution forms, is -20°C .[2][3][4][6] The rationale for this is grounded in chemical kinetics. Chemical degradation, like all chemical reactions, is temperature-dependent. Elevated temperatures increase molecular kinetic energy, accelerating the rate of degradation reactions.

Studies on the parent compound, lorazepam, have demonstrated significant, progressive degradation when stored at ambient or elevated temperatures.[7][8] In one study, lorazepam in whole blood samples experienced almost 100% loss when stored at room temperature over several months, whereas stability was dramatically improved at -20°C.[9][10][11] While deuteration can slightly alter reaction kinetics (the kinetic isotope effect), the fundamental degradation pathways remain the same. Storing at -20°C effectively "freezes" the molecules in place, drastically reducing the rate of any potential hydrolytic or rearrangement reactions to a negligible level over its specified shelf life.

Light Exposure: Preventing Photodegradation

The benzodiazepine ring system contains chromophores that can absorb energy from light, particularly in the UV spectrum. This energy absorption can excite electrons and lead to photochemical reactions, cleaving bonds and altering the molecule's structure. Therefore, protection from light is mandatory .

All forms of this compound should be stored in amber glass vials or in light-opaque containers to prevent photodegradation. When handling the standard, exposure to direct sunlight or intense laboratory lighting should be minimized.

Moisture and Container Integrity

For this compound supplied as a solid, exposure to atmospheric moisture presents a risk of slow hydrolysis over time. It is crucial to store the solid compound in a tightly sealed container, and for long-term storage, placing the container within a desiccator is a recommended best practice.

When in solution (typically acetonitrile), the primary concern is solvent evaporation, which would alter the certified concentration. Vials should have secure, PTFE-lined caps to ensure a tight seal and prevent both evaporation and contamination. The use of high-quality borosilicate glass vials is recommended to minimize the risk of the analyte adsorbing to the container surface.

Summary of Recommended Storage Conditions

| Form | Temperature | Light | Container | Additional Notes |

| Solid (Neat) | -20°C | Protect from light | Tightly sealed amber glass vial | Store in a desiccator for long-term stability. |

| Solution (in Acetonitrile) | -20°C | Protect from light | Certified amber glass ampoule or vial with PTFE-lined cap | Minimize headspace to reduce potential evaporation. |

Section 3: Shelf Life and Stability Profile

Under the optimal storage conditions detailed above, this compound is a highly stable molecule.

-

Documented Shelf Life: Reputable suppliers provide a Certificate of Analysis (CoA) specifying the shelf life, which is often ≥ 4 to 5 years for certified reference materials stored at -20°C.[2][3] This stability is a testament to the compound's integrity when protected from environmental stressors.

-

Factors Impacting Stability: The primary threats to the stated shelf life are deviations from recommended storage. Temperature excursions above freezing, repeated freeze-thaw cycles, and exposure to light or moisture can accelerate degradation and invalidate the standard's certified concentration and isotopic purity.[12]

Primary Degradation Pathway

The chemical stability of this compound mirrors that of unlabeled lorazepam. The most well-documented degradation pathway, particularly under acidic conditions, involves an acid-catalyzed hydrolysis and rearrangement of the diazepine ring.[13] This reaction yields 6-chloro-4-(2-chlorophenyl)-2-quinazoline carboxaldehyde as a primary degradation product.[13][14] The presence of this compound in a standard solution would be a clear indicator of degradation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. ロラゼパム-d4 溶液 1.0 mg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Degradation of Benzodiazepines after 120 Days of EMS Deployment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is lorazepam worth the effort to securely refrigerate? – The Prehospital Push [prehospitalpush.com]

- 9. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Metabolic Pathway & Analytical Utility of Lorazepam-D4 in Toxicology

[1][2]

Executive Summary

In high-precision toxicology, This compound (7-chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one) serves as the gold-standard internal standard (IS) for the quantification of Lorazepam.[1][2] Unlike diazepam or midazolam, which undergo complex Phase I oxidative metabolism, Lorazepam is cleared primarily via direct glucuronidation .

This guide explores the metabolic fate of the deuterated isotopologue (D4). Because the deuterium labels are located on the ortho-chlorophenyl ring—distal from the 3-hydroxy reaction site—this compound exhibits negligible Kinetic Isotope Effect (KIE) .[1][2] It mirrors the native drug's physicochemical behavior through extraction and chromatography while remaining distinct in mass spectrometry, making it an ideal surrogate for tracking "blind" metabolic clearance and matrix effects.

Molecular Architecture & Isotopic Stability[1][2]

To understand the pathway, one must first understand the structural distinction between the analyte and the standard.

Structural Configuration

The four deuterium atoms are typically substituted on the 2-chlorophenyl ring (positions 2', 3', 4', 5').

The "Metabolic Silence" of the D4 Label

Metabolic stability of an internal standard is paramount. If the isotope label is placed at a site of enzymatic attack (e.g., a hydroxylation site), the C-D bond (stronger than C-H) can slow the reaction rate (Primary KIE), causing the IS to clear slower than the native drug.

-

Reaction Site: Lorazepam metabolism occurs exclusively at the 3-hydroxy position on the diazepine ring.[1][2]

-

Label Site: The D4 labels are on the pendant phenyl ring.

-

Result: The labels are sterically and electronically remote from the catalytic center. The UGT enzymes "see" this compound exactly as they see native Lorazepam.[1][2]

The Metabolic Pathway: Direct Glucuronidation[3]

Lorazepam bypasses Phase I (CYP450) oxidation.[1][3] Its clearance is a single-step Phase II conjugation.[1]

Primary Mechanism

The dominant pathway is the conjugation of glucuronic acid to the 3-hydroxyl group, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1]

Pathway Visualization

The following diagram illustrates the direct conversion of Lorazepam (and its D4 analog) to the inactive glucuronide.

Figure 1: Parallel metabolic pathways of Lorazepam and this compound via UGT2B15.[1][2] The D4 label remains intact during conjugation.

Analytical Toxicology Workflow (LC-MS/MS)

In clinical and forensic toxicology, the "pathway" of interest extends to the analytical workflow.[6] Since Lorazepam is excreted as a glucuronide, the analysis requires enzymatic hydrolysis to liberate the parent drug for detection.

The Role of this compound in the Workflow

-

Correction of Extraction Efficiency: Added before Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) to account for analyte loss.

-

Correction of Matrix Effects: Co-elutes with Lorazepam, experiencing the exact same ion suppression or enhancement in the electrospray source.

Validated Protocol: Hydrolysis & Extraction

Objective: Quantify Total Lorazepam (Free + Conjugated) in Urine.

Step 1: Enzymatic Hydrolysis

-

Reagent:

-Glucuronidase (recombinant or E. coli derived).[1][2] -

Condition: Incubate 200

L urine with enzyme at 55°C for 30-60 minutes. -

Critical Check: Ensure pH is optimized (typically pH 6.8 for E. coli enzymes) to prevent benzodiazepine ring opening.[1][2]

Step 2: Internal Standard Addition

-

Timing: Add This compound (typically 100 ng/mL final conc.) after hydrolysis but before extraction.

-

Reasoning: If added before hydrolysis, the D4 (which is not glucuronidated) cannot track hydrolysis efficiency.[2] It only tracks extraction.[1]

Step 3: Extraction (Supported Liquid Extraction - SLE)

-

Load: Apply hydrolyzed sample to SLE cartridge (diatomaceous earth).

-

Evaporate & Reconstitute: Dry under nitrogen; reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH).[1][2]

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1][2] Ionization: Electrospray Positive (ESI+).[1][2]

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Retention Time |

| Lorazepam | 321.1 | 275.1 | 229.1 | 3.5 min |

| This compound | 325.1 | 279.1 | 233.1 | 3.5 min |

-

Mechanism of Fragmentation: The loss of 46 Da (321

275) corresponds to the loss of water and CO (common in benzodiazepines) or the nitro/oxide group depending on specific collision energy. The D4 label (+4 Da) is retained in the fragment, confirming the label is on the stable phenyl ring.

Data Interpretation & Troubleshooting

Interference Management

A common pitfall in benzodiazepine panels is isobaric interference .[1][2]

-

Clonazepam-D4 Interference: Clonazepam-D4 (

~320) can have isotopic contribution to Lorazepam ( -

Solution: Use high-resolution chromatography (UHPLC) to separate Clonazepam and Lorazepam.[1][2] They must not co-elute.[1]

Workflow Visualization

Figure 2: Analytical workflow for Lorazepam quantitation using this compound.[1][2] Note the IS addition point post-hydrolysis.

References

-

Uchaipichat, V., et al. (2013).[1][2][4][5] "The glucuronidation of R- and S-lorazepam: human liver microsomal kinetics, UDP-glucuronosyltransferase enzyme selectivity, and inhibition by drugs." Drug Metabolism and Disposition. Link

-

Turfus, S. C., et al. (2011).[1][2] "Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology." Drug Testing and Analysis. Link

-

Cayman Chemical. "this compound Product Information & Structure." Cayman Chemical Technical Data. Link

-

Waters Corporation. (2017).[1] "A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine." Application Note. Link

-

LGC Standards. "this compound Reference Material Data Sheet." LGC Standards. Link[1][2]

Sources

Lorazepam-D4 Signal-to-Noise Ratio in Mass Spectrometry: A Technical Optimization Guide

Executive Summary

In the quantitative analysis of benzodiazepines via LC-MS/MS, Lorazepam-D4 serves as the industry-standard Internal Standard (IS).[1] However, achieving optimal Signal-to-Noise (S/N) ratios with this specific isotopolog requires navigating a complex intersection of chlorine isotope patterns , deuterium retention time shifts , and matrix-induced ion suppression .[1]

This guide moves beyond basic method parameters to address the mechanistic causes of S/N degradation. It provides a self-validating framework for researchers to maximize sensitivity (LOD/LOQ) and ensure regulatory compliance (FDA/EMA) in high-throughput bioanalysis.[1][2]

Part 1: The Mechanistic Foundations of S/N

Signal-to-Noise is not merely an instrument setting; it is the ratio of Analyte Ion Efficiency to Background Interference .[2] For this compound, "Noise" is often structural rather than electronic.[2]

The Chlorine Isotope "Cross-Talk" Effect

The most critical, yet often overlooked, factor affecting this compound S/N is the isotopic distribution of the native drug.

-

Native Lorazepam (

): Contains two chlorine atoms.[1][2] -

Natural Abundance:

(~75%) and -

The Problem: The natural isotope pattern of Native Lorazepam creates a significant signal at M+4 .

-

The Conflict: this compound adds 4 deuterium atoms to the base structure (

), resulting in a precursor mass of 325 Da .[1]

Consequence: High concentrations of Native Lorazepam contribute a "fake" signal to the this compound channel (m/z 325).[2] This is not random noise; it is chemical noise that degrades the accuracy of the IS response, effectively lowering the S/N ratio at the upper limits of quantification (ULOQ).[1]

The Deuterium Isotope Effect (Chromatography)

Deuterium is slightly less lipophilic than hydrogen.[1][2] On high-efficiency Reverse Phase (C18) columns, This compound elutes slightly earlier than Native Lorazepam.[1][2]

-

Risk: If the retention time shift is too large, the IS may not co-elute perfectly with the analyte.[2]

-

Impact: The IS fails to compensate for matrix effects (ion suppression) occurring at the exact moment the native analyte elutes, leading to variable S/N and poor reproducibility.[1]

Part 2: Experimental Optimization Protocol

This protocol is designed to isolate and mitigate the variables defined above.

Phase 1: Mass Spectrometry Parameters (Source & Collision)[1]

-

Ionization: ESI Positive Mode.

-

Precursor Selection:

-

Critical Setting: Mass Resolution .[1][2] Set Q1 and Q3 resolution to "Unit" (0.7 FWHM) or "High" (0.4 FWHM) if sensitivity allows. "Low" resolution will exacerbate the isotopic overlap described in Part 1.

Table 1: Optimized MRM Transitions & Conditions

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) | Role |

| Lorazepam | 321.1 | 275.1 | 50 | 25 | Quantifier |

| Lorazepam | 321.1 | 303.1 | 50 | 35 | Qualifier |

| This compound | 325.1 | 279.1 | 50 | 25 | Internal Standard |

Phase 2: Chromatographic Resolution

To maximize S/N, we must sharpen the peak (increasing 'S') and separate matrix interferences (decreasing 'N').[1]

-

Column: C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.6 µm).[1][2] Phenyl phases often provide better selectivity for benzodiazepines.[1][2]

-

Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

-

Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

Phase 3: Sample Preparation (Noise Reduction)

Chemical noise from biological matrices (phospholipids, salts) suppresses ionization.[1]

-

Recommended: Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX).[1][2]

-

Alternative: Liquid-Liquid Extraction (LLE) with Butyl Chloride/Ethyl Acetate.[1][2]

-

Avoid: Protein Precipitation (PPT) alone. PPT leaves significant phospholipids that cause ion suppression, drastically reducing S/N.[2]

Part 3: Visualization of Signal Integrity

Diagram 1: The Isotopic Interference Mechanism

This diagram illustrates how the natural chlorine isotopes of the native drug create interference in the IS channel.[2]

Caption: Mechanism of "Cross-Talk" where the M+4 isotope of Native Lorazepam interferes with the this compound quantification channel.[1]

Diagram 2: Validation Workflow for S/N

A self-validating loop to ensure the method meets regulatory LOD/LOQ requirements.[2]

Caption: Iterative validation workflow to establish Limit of Quantitation (LOQ) based on S/N > 10.

Part 4: Troubleshooting Low S/N

If S/N < 10 at your target LOQ, apply this root-cause analysis:

-

Check the "Zero" Sample: Inject a blank matrix spiked only with IS.[1][2] Check the analyte channel (321 -> 275).[1][2][4]

-

Check the "High Calibrator": Inject the highest standard without IS. Check the IS channel (325 -> 279).[1][2]

-

Matrix Effect Mapping: Post-column infusion of this compound while injecting a blank matrix.

References

-

European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.

-

U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.

-

Thermo Fisher Scientific. Evaluation of an LC-MS/MS Research Method for the Analysis of 33 Benzodiazepines.

-

ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Principles and Isotope Effects.

-

Waters Corporation. Development of a Rapid and Sensitive Method for the Quantification of Benzodiazepines.

Sources

Regulatory Status of Lorazepam-D4: A Technical Guide to DEA Exempt Preparations

Executive Summary

Lorazepam-D4 is a deuterated internal standard widely used in LC-MS/MS assays for the quantification of Lorazepam (a benzodiazepine). While the parent compound and its isotopes are classified as Schedule IV controlled substances under the Controlled Substances Act (CSA), specific formulations of this compound are designated as Exempt Chemical Preparations .

This guide clarifies the critical regulatory distinction between "Controlled Bulk Material" and "Exempt Preparations." It provides a field-proven protocol for maintaining compliance under 21 CFR § 1308.24 , ensuring that your laboratory utilizes these analytical standards without triggering full DEA registration requirements for Schedule IV handling.

Part 1: The Regulatory Landscape[1]

To navigate the status of this compound, one must understand the hierarchy of DEA classification. The regulatory logic follows a specific decision tree:

The "Isotope Rule"

Under the CSA, isotopically labeled analogs (e.g., Deuterium, Carbon-13) of a controlled substance generally retain the schedule of the parent compound.

-

Implication: Possession of pure this compound powder requires a DEA Schedule IV registration and strict inventory tracking.

The Exempt Chemical Preparation (21 CFR § 1308.24)

The DEA recognizes that analytical standards are essential for scientific research and pose negligible risk of diversion or abuse when formulated in specific ways.

-

Mechanism: Manufacturers (e.g., Cerilliant, Cayman Chemical) submit applications to the DEA for specific mixtures.

-

Criteria: The mixture must contain a controlled substance in a concentration or form (e.g., dissolved in solvent) that prevents illicit recovery or abuse.

-

Result: If approved, the specific preparation is exempt from specific CSA provisions (registration, security, quotas), though it remains a chemical of concern.

Visualization: Regulatory Decision Logic

The following diagram illustrates the logic flow determining the status of your material.

Figure 1: Decision tree for determining the regulatory status of this compound based on physical form and DEA listing.

Part 2: Technical Specifications & The "Exempt" Definition

For a this compound product to be exempt, it must match the specific entry in the DEA's Exempt Chemical Preparations List.

Typical Exempt Formulation

-

Analyte: this compound (7-chloro-5-(2-chlorophenyl-d4)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one).[1]

-

Concentration: Typically 100 µg/mL or 1.0 mg/mL.[6]

-

Solvent: Methanol (MeOH) or Acetonitrile (ACN).[7]

-

Packaging: Sealed glass ampoule (usually 1 mL).

Why this is Exempt

The exemption is granted because the solvent and concentration make abuse impractical. To obtain a recreational dose of Lorazepam (approx. 2 mg) from a 100 µg/mL exempt standard, a user would need to consume 20 mL of Methanol or Acetonitrile—volumes that are toxic or lethal. Thus, the "potential for abuse" is neutralized by the matrix.

Critical Warning: If you evaporate the solvent to dryness to recover the pure powder, the material reverts to Schedule IV status . You are then in possession of a controlled substance without the exempting matrix.

Part 3: Compliance Protocol (The Self-Validating System)

Even though "Exempt Preparations" do not require a DEA registration number to purchase, they are subject to strict laboratory compliance to prove they have not been diverted or modified into a controlled form.

Protocol: Chain of Custody for Exempt Standards

Objective: Maintain the "Exempt" status of this compound through its entire lifecycle.

Step 1: Procurement Verification

-

Action: Before ordering, verify the vendor's catalog number against the current DEA Exempt Chemical Preparations List.

-

Validation: Ensure the product description explicitly states "DEA Exempt Preparation."

-

Documentation: Save the vendor's statement or SDS indicating exempt status.

Step 2: Receipt & Logging

-

Action: Upon receipt, log the ampoule into a chemical inventory system.

-

Data Points: Date Received, Vendor, Lot Number, Expiration Date, Storage Location.

-

Labeling: Apply a visual tag (e.g., Green Sticker) indicating "Internal Standard - Exempt."

Step 3: Storage & Handling

-

Storage: Store at -20°C (or per COA) in a secure area. While a DEA-approved safe is not legally mandated for exempt preparations, limiting access is Good Laboratory Practice (GLP).

-

Usage:

-

Crack ampoule.

-

Transfer required volume immediately to working solution.

-

Do not dry down the neat standard unless you hold a Schedule IV license.

-

If creating a working stock (e.g., diluting to 100 ng/mL), label this new container clearly.

-

Step 4: Disposal

-

Action: Dispose of unused exempt preparations via standard hazardous waste streams (chemical incineration).

-

Prohibition: Do not pour down the drain.

-

Record: Log the consumption or disposal date in the inventory system to close the loop.

Visualization: Compliance Workflow

Figure 2: Lifecycle management of exempt preparations, highlighting the critical risk of drying down the standard.

Part 4: Analytical Application Data

To justify the use of this compound, one must demonstrate its technical necessity. Deuterated internal standards correct for matrix effects in LC-MS/MS, a requirement for regulated bioanalysis (FDA Bioanalytical Method Validation Guidance).

Table 1: Comparative Properties of Lorazepam vs. This compound

| Property | Lorazepam (Analyte) | This compound (Internal Standard) |

| CAS Number | 846-49-1 | 84344-15-0 |

| Molecular Formula | C15H10Cl2N2O2 | C15H6Cl2D4N2O2 |

| Molecular Weight | 321.16 g/mol | 325.18 g/mol |

| Precursor Ion (ESI+) | m/z 321.0 | m/z 325.1 |

| Retention Time | ~ 4.5 min | ~ 4.5 min (Co-eluting) |

| Regulatory Status | Schedule IV | Exempt (if in approved preparation) |

Experimental Note: Because deuterium can slightly alter lipophilicity, this compound may elute slightly earlier than the native analyte on high-resolution columns (the "deuterium isotope effect"). However, for standard C18 applications, they are considered co-eluting, ensuring that ionization suppression affects both equally.

References

-

Drug Enforcement Administration (DEA). (2024). Exempt Chemical Preparations List. Diversion Control Division.[7][8] [Link]

-

U.S. Government Publishing Office. (2023). 21 CFR § 1308.24 - Exempt chemical preparations.[9][10] Code of Federal Regulations. [Link]

-

Cerilliant. (n.d.). This compound Certified Reference Material. Catalog No. L-902.[6] [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]

- 6. hbcsci.com [hbcsci.com]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Diversion Control Division | 2021 - Cayman Chemical Company [deadiversion.usdoj.gov]

- 9. govinfo.gov [govinfo.gov]

- 10. govinfo.gov [govinfo.gov]

Methodological & Application

Application Note: High-Fidelity Preparation of Lorazepam-D4 Internal Standard for LC-MS/MS

Executive Summary & Scientific Rationale

In quantitative bioanalysis, the accuracy of benzodiazepine quantification is frequently compromised by matrix effects (ion suppression) and recovery inconsistencies. Lorazepam-D4 (7-Chloro-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one-D4) is the gold-standard Internal Standard (IS) for correcting these variances due to its co-elution with the analyte and identical ionization behavior.

The "Chlorine Isotope" Challenge:

Unlike simple organic molecules, Lorazepam contains two chlorine atoms. The natural abundance of

-

Native Lorazepam (

): -

Native Lorazepam (

Isotope): -

This compound (

):

Critical Insight: High concentrations of native Lorazepam will contribute signal to the

Chemical & Physical Properties[1]

| Property | Specification |

| Compound | This compound |

| Precursor Mass ( | 325.1 |

| Product Ion (Quant) | 279.1 |

| Solubility | Soluble in Methanol, Acetonitrile; Poorly soluble in water. |

| Stability | Light Sensitive (Photolytic degradation to quinazolinones). |

| pKa | ~1.3 (basic), ~11.5 (acidic) |

| LogP | 2.4 (Lipophilic) |

Experimental Protocol: Standard Preparation

Phase A: Materials & Equipment

-

Stock Solvent: LC-MS Grade Methanol (MeOH). Note: Methanol is preferred over Acetonitrile for stock stability of benzodiazepines.

-

Glassware: Amber (Low-Actinic) Class A Volumetric Flasks. Crucial to prevent photodegradation.

-

Storage: -20°C or -80°C.

Phase B: Stock Solution Workflow (1.0 mg/mL)

-

Weighing: Accurately weigh 1.0 mg of this compound powder into a 1 mL amber volumetric flask.

-

Alternative: Use commercially prepared ampoules (1 mg/mL) to reduce handling errors.

-

-

Dissolution: Add ~800 µL of MeOH. Sonicate for 2 minutes to ensure complete dissolution.

-

Volume Adjustment: Dilute to volume with MeOH. Cap and invert 10x.

-

Aliquot: Transfer 100 µL aliquots into amber HPLC vials with PTFE-lined caps. Store at -20°C.

Phase C: Working Internal Standard (WIS) Solution

Target Concentration: 100 ng/mL (Adjust based on LLOQ requirements)

-

Thaw: Allow one stock aliquot to reach room temperature (20-25°C). Vortex for 10 seconds.[1]

-

Dilution:

-

Transfer 10 µL of Stock (1 mg/mL) into a 10 mL amber flask.

-

Dilute with 50:50 MeOH:Water .

-

Why 50:50? Matching the organic strength to the initial mobile phase conditions prevents "solvent shock" and peak distortion during injection.

-

Phase D: Sample Processing (Protein Precipitation)

-

Spike: Add 20 µL of WIS (100 ng/mL) to 100 µL of biological matrix (Plasma/Serum).

-

Equilibration: Vortex gently and incubate for 5 minutes .

-

Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously (1 min).

-

Centrifugation: 13,000 x g for 10 minutes at 4°C.

-

Supernatant: Transfer clear supernatant to LC vial.

LC-MS/MS Methodology

Chromatographic Conditions

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[5]

Gradient Table

| Time (min) | %A | %B | Curve | Action |

| 0.00 | 90 | 10 | Initial | Load |

| 0.50 | 90 | 10 | 6 | Hold |

| 3.00 | 40 | 60 | 6 | Elution |

| 3.50 | 5 | 95 | 6 | Wash |

| 4.00 | 90 | 10 | 1 | Re-equilibrate |

Mass Spectrometry Parameters (MRM)

| Analyte | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| Lorazepam | 321.1 | 275.1 | 30 | 22 |

| This compound | 325.1 | 279.1 | 30 | 22 |

Visualized Workflows

Diagram 1: Preparation & Extraction Logic

This workflow illustrates the critical path from stock preparation to injection, highlighting the equilibration step often missed in standard protocols.

Caption: Step-by-step extraction workflow emphasizing the equilibration phase for protein binding normalization.

Diagram 2: Isotopic Interference Mechanism

This diagram visualizes why the "Chlorine Effect" matters and how the IS corrects for it.

Caption: Visualization of the mass overlap between Native Lorazepam (M+4 isotope) and this compound.

Validation & Troubleshooting

Linearity & The "Quadratic" Fit

Due to the M+4 isotope contribution described above, the calibration curve may exhibit slight curvature at high concentrations (native analyte contributing to IS channel).

-

Recommendation: Use a Quadratic (1/x or 1/x²) regression model rather than linear regression if the dynamic range exceeds 3 orders of magnitude.

-

Check: Monitor the IS peak area across the calibration curve. If IS area increases with analyte concentration, interference is present.

Deuterium Scrambling

While D4 is generally stable, acidic conditions combined with high temperatures can induce back-exchange.

-

Control: Ensure the autosampler is kept at 4°C. Avoid leaving samples in the mobile phase (acidic) for >24 hours before injection.

Matrix Factor (MF) Calculation

To validate the IS efficiency, calculate the IS-Normalized Matrix Factor:

-

Acceptance Criteria: The CV of the IS-Norm MF across 6 lots of matrix should be <15%.

References

-

US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Langman, L. J., & Kapur, B. M. (2019). The challenge that chlorine presented during the development of a benzodiazepine assay. Clinical Biochemistry. Retrieved from [Link]

-

Waters Corporation. (2020). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. publications.ashp.org [publications.ashp.org]

- 3. The challenge that chlorine presented during the development of a benzodiazepine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. researchgate.net [researchgate.net]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note: Solid Phase Extraction Protocol for Lorazepam-D4 in Urine

Introduction

Lorazepam, a high-potency, short-to-intermediate-acting benzodiazepine, is widely prescribed for anxiety disorders, insomnia, and seizure control.[1][2] Its therapeutic monitoring and forensic analysis in biological matrices like urine are crucial for ensuring patient compliance and detecting potential abuse.[2] Lorazepam is extensively metabolized in the body, primarily through conjugation with glucuronic acid, and is excreted in the urine as lorazepam-glucuronide.[1][3]

To accurately quantify total lorazepam, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate, converting it back to the parent drug form.[3][4][5] Following hydrolysis, a robust sample cleanup is essential to remove endogenous matrix interferences such as salts, pigments, and proteins that can suppress the analyte signal in sensitive downstream analyses like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]

This application note provides a detailed protocol for the solid phase extraction (SPE) of Lorazepam-D4 (the deuterated internal standard) and, by extension, lorazepam from human urine. The method utilizes a mixed-mode polymeric cation exchange sorbent, which offers a dual retention mechanism (reversed-phase and ion exchange) for superior selectivity and extract cleanliness compared to standard reversed-phase SPE.[7][8]

Principle of the Method

This protocol employs a mixed-mode solid phase extraction (SPE) mechanism. The methodology involves the following key stages:

-

Enzymatic Hydrolysis: Urine samples are first treated with β-glucuronidase to hydrolyze lorazepam-glucuronide conjugates into free lorazepam.[9][10] The deuterated internal standard, this compound, is added prior to this step to account for variability during the entire sample preparation and analysis process.

-

Sample Acidification & Loading: After hydrolysis, the sample is acidified. This step is critical as it protonates the lorazepam molecule, making it positively charged and enabling strong retention on the cation exchange functional groups of the SPE sorbent.[8] The sample is then loaded onto the mixed-mode SPE cartridge.

-

Wash Steps: A dual-step wash is employed to remove interferences. An acidic wash maintains the analyte in its charged state, retaining it on the sorbent while washing away neutral and acidic interferences.[8] A subsequent organic wash removes non-polar, weakly retained matrix components.[8] The percentage of organic solvent in this step is carefully optimized to prevent premature elution of the target analyte.[8]

-

Elution: The final step uses a basic organic solvent. The high pH neutralizes the charge on the lorazepam molecule, disrupting the ion exchange retention mechanism.[8][11] The organic solvent simultaneously disrupts the non-polar interactions, allowing for the efficient elution of the clean, concentrated analyte.

Materials and Reagents

| Item | Supplier/Grade |

| This compound Standard | Cerilliant or equivalent |

| Mixed-Mode SPE Cartridges (e.g., Polymeric Cation Exchange) | Agilent, Waters, Phenomenex, or equivalent |

| β-glucuronidase (from P. vulgate) | Sigma-Aldrich or equivalent |

| Methanol (MeOH), LC-MS Grade | Fisher Scientific or equivalent |

| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific or equivalent |

| Formic Acid, 99% | Sigma-Aldrich or equivalent |

| Ammonium Acetate | Sigma-Aldrich or equivalent |

| Phosphoric Acid (H3PO4) | Fisher Scientific or equivalent |

| Ammonium Hydroxide (Strong Ammonia Solution, 28-30%) | Fisher Scientific or equivalent |

| Reagent Grade Water | Milli-Q or equivalent |

| 16 x 150 mm disposable culture tubes | VWR or equivalent |

| SPE Vacuum Manifold | Any standard laboratory supplier |

| Nitrogen Evaporator | Organomation or equivalent |

Detailed Protocol

Sample Pre-treatment and Hydrolysis

-

Pipette 200 µL of urine into a labeled 16 x 150 mm culture tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 250 ng/mL).

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme.

-

Vortex the mixture gently for 15 seconds.

-

Incubate the samples at 50-60 °C for 1 hour to ensure complete hydrolysis.[6][9]

-

After incubation, allow the samples to cool to room temperature.

-

Quench the reaction and acidify the sample by adding 200 µL of 4% phosphoric acid (H3PO4).[11] Vortex to mix. This step ensures the target analyte is protonated for efficient binding to the sorbent.

Solid Phase Extraction (SPE)

The following steps should be performed using an SPE vacuum manifold.

-